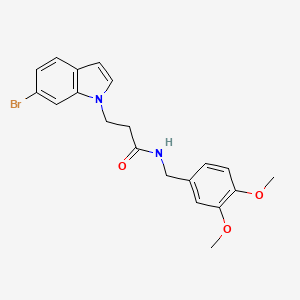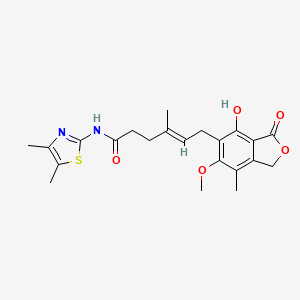![molecular formula C18H18N4O4S B10991201 Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10991201.png)
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinazoline moiety, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Thiazole Ring Construction: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The quinazoline and thiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be recycled to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group on the quinazoline moiety can undergo oxidation to form quinazolinones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), LiAlH4.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Quinazolinones.
Reduction: Alcohol derivatives.
Substitution: Amides, thioesters, and other ester derivatives.
科学研究应用
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has shown promise in preclinical studies as an anti-cancer agent, owing to its ability to inhibit specific kinases involved in cell proliferation.
Industry
In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The quinazoline moiety is known to interact with kinase enzymes, inhibiting their activity and thus blocking signal transduction pathways that lead to cell proliferation. The thiazole ring enhances binding affinity and specificity to the target enzymes.
相似化合物的比较
Similar Compounds
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: Lacks the methyl group on the thiazole ring.
Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both quinazoline and thiazole rings, which confer distinct biological activities. The ethyl ester group also influences its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound in drug development.
属性
分子式 |
C18H18N4O4S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
ethyl 5-methyl-2-[3-(4-oxo-3H-quinazolin-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-3-26-17(25)15-10(2)27-18(22-15)21-14(23)9-8-13-19-12-7-5-4-6-11(12)16(24)20-13/h4-7H,3,8-9H2,1-2H3,(H,19,20,24)(H,21,22,23) |
InChI 键 |
WWLPPMYCESDPLF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10991126.png)
![1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10991145.png)
![{4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone](/img/structure/B10991148.png)
![3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B10991156.png)
![2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10991163.png)
![methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B10991168.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10991172.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B10991181.png)
![methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10991183.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10991193.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(2-phenylmorpholin-4-yl)methanone](/img/structure/B10991199.png)
![2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10991215.png)
